
4-Benzoylphenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylphenyl 4-ethoxybenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzophenone family, which is known for its ability to absorb UV radiation. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-Benzoylphenyl 4-ethoxybenzoate involves its ability to absorb UV radiation. When exposed to UV radiation, the compound undergoes a photochemical reaction, which results in the formation of a triplet state. This triplet state can interact with other molecules, leading to various biological effects.
Biochemical and Physiological Effects:
4-Benzoylphenyl 4-ethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Benzoylphenyl 4-ethoxybenzoate in lab experiments is its ability to absorb UV radiation. This property makes it an excellent tool for studying protein-ligand interactions and for use as a photosensitizer in photodynamic therapy. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research involving 4-Benzoylphenyl 4-ethoxybenzoate. One area of research could focus on developing new synthesis methods for this compound. Another area of research could focus on studying the compound's interactions with other molecules and its potential use as a therapeutic agent for various diseases. Additionally, future research could focus on developing new applications for this compound, such as in the field of optoelectronics.
Conclusion:
In conclusion, 4-Benzoylphenyl 4-ethoxybenzoate is a unique chemical compound that has been widely used in scientific research. Its ability to absorb UV radiation makes it an excellent tool for studying protein-ligand interactions and for use as a photosensitizer in photodynamic therapy. While there are potential limitations to using this compound, its many advantages make it a valuable tool for researchers. There are also many future directions for research involving this compound, which will undoubtedly lead to new discoveries and applications in the future.
Métodos De Síntesis
The synthesis of 4-Benzoylphenyl 4-ethoxybenzoate can be achieved through various methods. One of the most common methods involves the reaction of 4-benzoylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction yields 4-Benzoylphenyl 4-ethoxybenzoate and potassium iodide as a byproduct. Another method involves the reaction of 4-hydroxybenzophenone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 4-Benzoylphenyl 4-ethoxybenzoate and triethylammonium chloride as a byproduct.
Aplicaciones Científicas De Investigación
4-Benzoylphenyl 4-ethoxybenzoate has been widely used in scientific research due to its unique properties. It is a potent UV absorber and has been used as a sunscreen agent. It has also been used as a fluorescent probe to study protein-ligand interactions. Additionally, it has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Fórmula molecular |
C22H18O4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(4-benzoylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C22H18O4/c1-2-25-19-12-10-18(11-13-19)22(24)26-20-14-8-17(9-15-20)21(23)16-6-4-3-5-7-16/h3-15H,2H2,1H3 |
Clave InChI |
XQRDQIVXLJUPRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



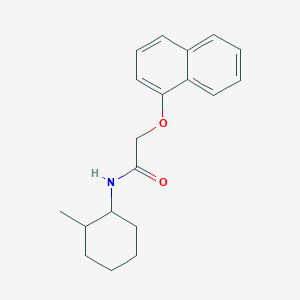
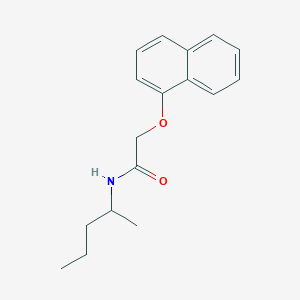
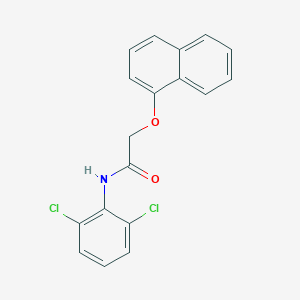



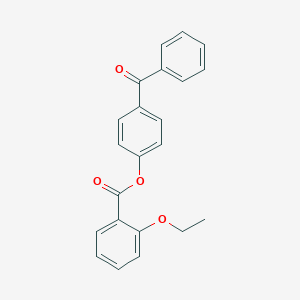
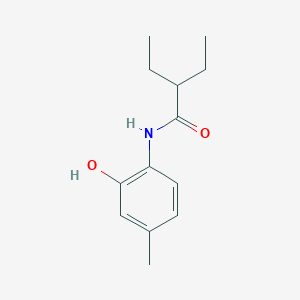
![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)
